molecular formula C13H13BBrNO4 B12047204 2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12047204
M. Wt: 337.96 g/mol
InChI Key: DGIULDYIMUHJCF-VOTSOKGWSA-N
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Description

2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a bromophenyl group and a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetate and other necessary reagents.

    Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and reduce production costs. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-bromophenyl)ethenyl]-1,2-dimethoxybenzene
  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl 2-bromo-(4-bromophenyl)acetate

Uniqueness

2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H13BBrNO4

Molecular Weight

337.96 g/mol

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C13H13BBrNO4/c1-16-8-12(17)19-14(20-13(18)9-16)7-6-10-2-4-11(15)5-3-10/h2-7H,8-9H2,1H3/b7-6+

InChI Key

DGIULDYIMUHJCF-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC=C(C=C2)Br

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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